Benzene, (ethenyltelluro)-
Description
"Benzene, (ethenyltelluro)-" is a substituted benzene derivative where a tellurium atom is bonded to the aromatic ring via an ethenyl (-CH=CH-) group. This structure introduces unique electronic and steric effects due to the heavy atom (tellurium) and the conjugated double bond. While direct data on this compound is sparse in the provided evidence, insights can be drawn from structurally analogous benzene derivatives, such as sulfenyl-, nitro-, and alkyl-substituted benzenes.
Properties
CAS No. |
78984-37-9 |
|---|---|
Molecular Formula |
C8H8Te |
Molecular Weight |
231.7 g/mol |
IUPAC Name |
ethenyltellanylbenzene |
InChI |
InChI=1S/C8H8Te/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 |
InChI Key |
XKEBLYPFUYFCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=C[Te]C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Substituent Effects on Aromatic Stability Benzene’s stability arises from resonance delocalization of π-electrons . Substitutents like nitro (-NO₂) or sulfenyl (-S-) groups disrupt this stability by withdrawing electron density, as seen in nitrobenzene () and 2-arylsulfenylpyrroles. In contrast, alkyl groups (e.g., ethyl, methyl) donate electrons via inductive effects, stabilizing the ring. Tellurium’s lower electronegativity (2.1) compared to sulfur (2.58) or oxygen (3.44) suggests that the ethenyltelluro group may act as a weaker electron-withdrawing substituent, though its polarizability could enhance conjugation .
B. Key Analogous Compounds
Benzene, 2-ethenyl-1,4-dimethyl- (CAS 2039-89-6) Boiling Point: 342.2–344.7 K Structure: Ethenyl and methyl groups introduce steric hindrance and moderate electron donation. Reactivity: The ethenyl group enables addition reactions, while methyl groups enhance solubility in nonpolar solvents.
Ethylbenzene (CAS 100-41-4)
- Molecular Formula: C₈H₁₀
- Properties: Liquid at room temperature, boiling point 409 K. Ethyl’s inductive effect stabilizes the ring but reduces electrophilic substitution rates compared to benzene.
Benzene, (1-methylethyl)- (Isopropylbenzene/Cumene, CAS 98-82-8) Applications: Precursor to phenol and acetone. Steric bulk from the isopropyl group slows reactions at the ortho/para positions .
Nitrobenzene and Dinitrobenzene Derivatives
Physicochemical Properties
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